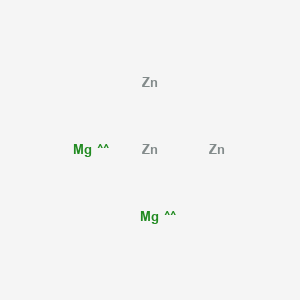
Diprop-1-en-2-yl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprop-1-en-2-yl hexanedioate, also known as 1,6-bis(prop-1-en-2-yl) hexanedioate, is an organic compound with the molecular formula C12H18O4. It is an ester derived from hexanedioic acid (adipic acid) and prop-1-en-2-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diprop-1-en-2-yl hexanedioate can be synthesized through the esterification of hexanedioic acid with prop-1-en-2-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. Industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Diprop-1-en-2-yl hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanedioic acid and prop-1-en-2-ol derivatives.
Reduction: Hexanediol and prop-1-en-2-ol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diprop-1-en-2-yl hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial products.
Wirkmechanismus
The mechanism of action of diprop-1-en-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release hexanedioic acid and prop-1-en-2-ol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl adipate: An ester of hexanedioic acid and isopropanol, used as a plasticizer and in cosmetic formulations.
Diallyl adipate: An ester of hexanedioic acid and allyl alcohol, used in polymer production and as a cross-linking agent.
Uniqueness
Diprop-1-en-2-yl hexanedioate is unique due to its specific ester groups derived from prop-1-en-2-ol, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6063-44-1 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
bis(prop-1-en-2-yl) hexanedioate |
InChI |
InChI=1S/C12H18O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h1,3,5-8H2,2,4H3 |
InChI-Schlüssel |
MKCQZPVZGIEJAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)OC(=O)CCCCC(=O)OC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


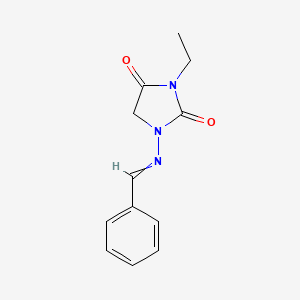
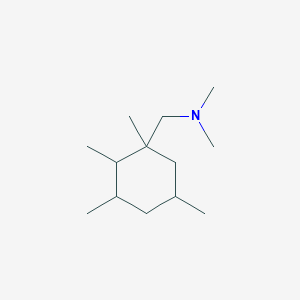
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
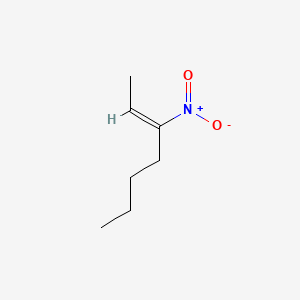

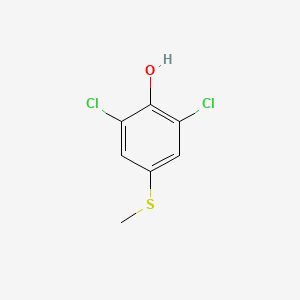



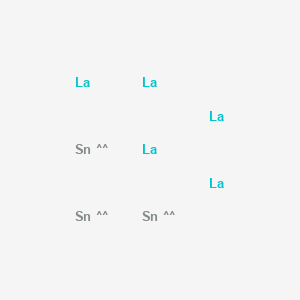
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

